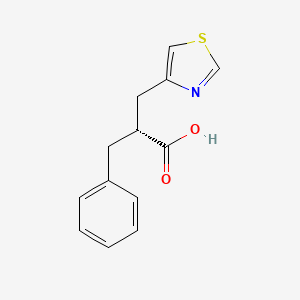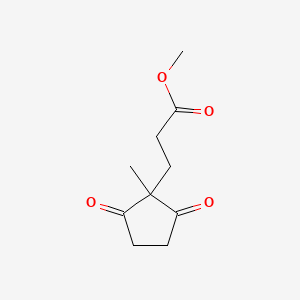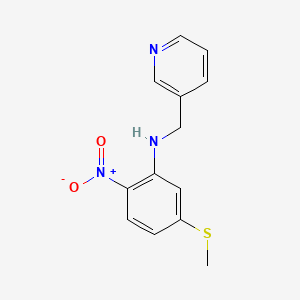
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine
概要
説明
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a nitro group, a methylthio group, and a pyridin-3-ylmethyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of the methylthio group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted aromatic compounds.
科学的研究の応用
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group can be oxidized, leading to the formation of reactive oxygen species that can induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
2-nitroaniline: Similar in structure but lacks the methylthio and pyridin-3-ylmethyl groups.
4-nitroaniline: Another nitroaniline derivative with different substitution patterns.
N-(pyridin-3-ylmethyl)aniline: Lacks the nitro and methylthio groups.
Uniqueness
5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methylthio groups, along with the pyridin-3-ylmethyl moiety, makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C13H13N3O2S |
|---|---|
分子量 |
275.33 g/mol |
IUPAC名 |
5-methylsulfanyl-2-nitro-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C13H13N3O2S/c1-19-11-4-5-13(16(17)18)12(7-11)15-9-10-3-2-6-14-8-10/h2-8,15H,9H2,1H3 |
InChIキー |
RQLCBBYMLQLROH-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CN=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Methylbicyclo[2.2.2]oct-1-yl)ethylamine](/img/structure/B8394800.png)
![(S)-7-chloro-3-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B8394804.png)
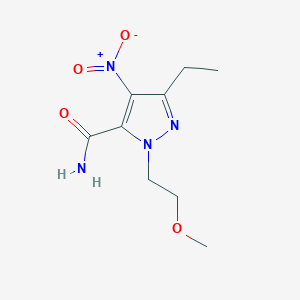
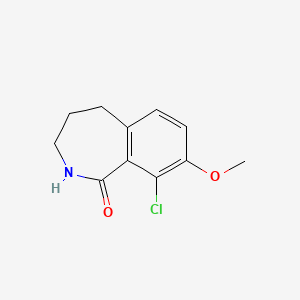

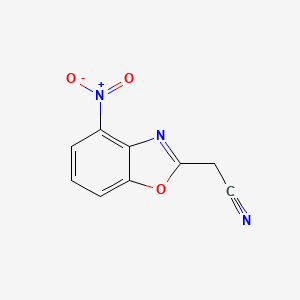

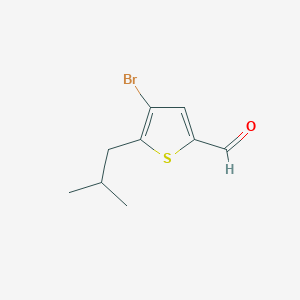
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propionamide](/img/structure/B8394859.png)
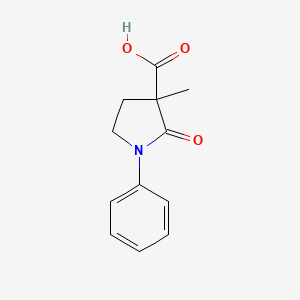
![[3-Nitro-4-(propylamino)phenyl]methan-1-ol](/img/structure/B8394862.png)
